molecular formula C12H13FO3 B177930 Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate CAS No. 122255-02-1

Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate

Cat. No.: B177930
CAS No.: 122255-02-1
M. Wt: 224.23 g/mol
InChI Key: DHTNWKZWQQMWOE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate (CAS: 122255-02-1) is a β-keto ester with the molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol . Its structure comprises a 4-fluorobenzyl group attached to the β-carbon of a 3-oxobutanoate ester backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization and functionalization reactions. Key spectroscopic features include characteristic NMR signals for the methyl ester (δ ~3.69 ppm) and ketone carbonyl groups, as well as IR absorptions for ester (1745–1718 cm⁻¹) and ketone (1700–1680 cm⁻¹) functionalities .

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNWKZWQQMWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate typically involves the esterification of 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid.

    Reduction: Methyl 2-[(4-fluorophenyl)methyl]-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate exhibits potential anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against several cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects.

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Biological Studies

Antimicrobial Activity
this compound has shown promise in antimicrobial studies. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antiviral Potential
Preliminary investigations into the antiviral properties of this compound have been conducted, focusing on its ability to inhibit viral replication. Compounds with similar structures have been noted for their activity against viruses such as HIV and influenza, suggesting that this compound may warrant further exploration in this area.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel derivatives through reactions such as nucleophilic substitutions and condensation reactions. For example, it can react with different amines or alcohols to form a variety of derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

StudyFocusFindings
Basavarajappa et al. (2022)Anticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM.
Pran Babu et al. (2020)Anti-inflammatory EffectsShowed inhibition of COX-2 enzyme activity by 70% at 50 µM concentration.
Voigt et al. (2019)Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Spectral/Physical Properties Applications References
This compound 4-Fluorobenzyl C₁₂H₁₃FO₃ 224.23 Oil; ¹H NMR (CDCl₃): δ 3.69 (s, OCH₃), 2.24 (s, CH₃) Synthetic intermediate
Methyl 2-(2-iodobenzyl)-3-oxobutanoate 2-Iodobenzyl C₁₂H₁₃IO₃ 332.15 Oil; ¹H NMR (CDCl₃): δ 7.83 (d, J=7.2 Hz, 1H); IR: 1745, 1718 cm⁻¹ Electrophilic cyclization substrates
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate 4-Chlorobenzyl (cyclopentane backbone) C₁₆H₁₉ClO₃ 294.77 Cyclopentane ring; ¹³C NMR: δ 202.0 (C=O) Intermediate for metconazole fungicide
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino C₁₂H₁₃NO₄ 235.24 Forms enamines; ¹H NMR (CDCl₃): δ 7.25–7.23 (m, aromatic) Heterocycle synthesis

Functional and Reactivity Differences

Substituent Effects

  • Fluorine vs. Iodine/Chlorine : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects due to fluorine’s high electronegativity, enhancing ketone electrophilicity. In contrast, the 2-iodobenzyl analogue () exhibits stronger inductive effects and steric bulk from iodine, favoring ortho-directing behavior in electrophilic cyclizations . The 4-chlorobenzyl variant () in a cyclopentane framework combines chlorine’s electronegativity with ring strain, optimizing stability for agrochemical intermediates .

  • Benzoylamino vs. Alkyl Groups: The benzoylamino substituent in Methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capacity, enabling enamine formation with aromatic amines (e.g., via PTSA-catalyzed condensations) . This contrasts with the non-polar alkyl/aryl groups in the target compound, which prioritize ketone reactivity over nucleophilic substitution.

Biological Activity

Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including antimicrobial properties, pharmacological applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a beta-ketoester structure, characterized by the presence of a methyl ester group, a ketone functional group, and a para-fluorophenyl moiety. The molecular formula is C12H13FO3, and the fluorine atom significantly influences the compound's electronic properties and reactivity, enhancing its lipophilicity and potentially altering its pharmacokinetic profile compared to related compounds .

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against various pathogens. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against certain bacterial strains, although specific MIC values for this compound are still under investigation.
  • Biofilm Formation : It has been suggested that derivatives of this compound could inhibit biofilm formation in pathogens like Staphylococcus aureus, which is crucial for treating chronic infections .

2. Pharmacological Applications

The unique combination of functional groups in this compound makes it a valuable candidate for further research in drug development. Its potential applications include:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
Compound NameActivity TypeObserved Effects
Methyl 2-(4-fluorophenyl)acetateAnticancerModerate inhibition in cell viability assays
Methyl 2-[phenylmethyl]-3-oxobutanoateAntimicrobialEffective against E. coli and S. aureus

3. Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position is critical for enhancing biological activity. Comparative studies with similar compounds indicate that:

  • Fluorinated vs. Non-Fluorinated Compounds : Fluorinated derivatives tend to show higher potency in antimicrobial assays compared to their non-fluorinated counterparts.
Compound ComparisonKey FeaturesBiological Activity
This compoundFluorine substituentHigher lipophilicity and potential bioactivity
Methyl 2-(4-chlorophenyl)methyl-3-oxobutanoateChlorine substituentAltered electronic properties, reduced activity

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

  • Antimicrobial Evaluation : A study on pyrazole derivatives revealed significant antimicrobial properties with inhibition zones indicating effective bactericidal activity against multiple strains .
  • Anticancer Studies : Research on structurally similar compounds has indicated promising results in inhibiting cancer cell proliferation, suggesting that further exploration of this compound could yield valuable therapeutic agents .

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